molecular formula C19H22N2O3S B3551367 N-[2-(1-azepanylcarbonyl)phenyl]benzenesulfonamide

N-[2-(1-azepanylcarbonyl)phenyl]benzenesulfonamide

Cat. No. B3551367
M. Wt: 358.5 g/mol
InChI Key: SEFKWMDYONXJBG-UHFFFAOYSA-N
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Description

N-[2-(1-azepanylcarbonyl)phenyl]benzenesulfonamide, also known as AZP, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. AZP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 395.52 g/mol. In

Mechanism of Action

The mechanism of action of N-[2-(1-azepanylcarbonyl)phenyl]benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells and is involved in tumor growth and metastasis. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins and are implicated in cancer invasion and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-proliferative and anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

N-[2-(1-azepanylcarbonyl)phenyl]benzenesulfonamide has several advantages for lab experiments, including its high solubility in organic solvents and its relative stability. However, this compound can be difficult to synthesize and purify, and its mechanism of action is not fully understood. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not known.

Future Directions

There are several future directions for research on N-[2-(1-azepanylcarbonyl)phenyl]benzenesulfonamide. One area of focus is the development of new synthesis methods that are more efficient and scalable. Another area of focus is the elucidation of the mechanism of action of this compound, which could lead to the development of more targeted and effective therapies. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, which could lead to its approval as a new cancer or anti-inflammatory drug.

Scientific Research Applications

N-[2-(1-azepanylcarbonyl)phenyl]benzenesulfonamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. In vitro studies have shown that this compound has anti-proliferative effects on cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[2-(azepane-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c22-19(21-14-8-1-2-9-15-21)17-12-6-7-13-18(17)20-25(23,24)16-10-4-3-5-11-16/h3-7,10-13,20H,1-2,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFKWMDYONXJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197506
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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